8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione
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Overview
Description
8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multi-step organic reactions. The starting materials often include 2,3,4-trimethoxybenzaldehyde and other reagents that facilitate the formation of the tricyclic structure. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane
- Pyrrolo[2,3-f]indazole and 2,4,5,10-tetrazatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8,11-pentaene
Uniqueness
8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is unique due to its specific tricyclic structure and the presence of the trimethoxyphenyl group
Properties
CAS No. |
120292-11-7 |
---|---|
Molecular Formula |
C18H17NO7 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione |
InChI |
InChI=1S/C18H17NO7/c1-22-11-5-4-8(15(23-2)16(11)24-3)12-13-9(6-25-17(13)20)19-10-7-26-18(21)14(10)12/h4-5,12,19H,6-7H2,1-3H3 |
InChI Key |
WAMLVWKPFOLSDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)OC4)OC)OC |
Origin of Product |
United States |
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